BenchChemオンラインストアへようこそ!

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Glycosidase Inhibition Stereoselectivity Enzyme Assay

This (3S,4S)-configured trans-3,4-dihydroxypyrrolidine hydrochloride delivers definitive stereochemistry essential for reproducible pharmacological outcomes. Unlike racemic or cis-isomers, its trans-diol geometry mimics glycoside hydrolysis transition states, delivering IC50 2.97 mM against α-glucosidase. Substituting the (3R,4R)-enantiomer diverts activity toward α-mannosidases, while cis-isomers lack the requisite transition-state mimicry entirely. Employed as a chiral building block in kinase inhibitor programs, nucleoside antiviral analogs, and LpxC-targeting antibacterial development. Insist on stereochemically verified (3S,4S) material to ensure target-engagement fidelity in your medicinal chemistry campaigns.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 276862-76-1
Cat. No. B1400557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-Pyrrolidine-3,4-diol hydrochloride
CAS276862-76-1
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)O.Cl
InChIInChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H
InChIKeyVADWFRGDDJHKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride (CAS 276862-76-1): A Stereodefined Chiral Building Block for Medicinal Chemistry and Glycosidase Research


(3S,4S)-Pyrrolidine-3,4-diol hydrochloride (CAS 276862-76-1), also known as trans-3,4-dihydroxypyrrolidine hydrochloride, is a chiral vicinal diol featuring a pyrrolidine ring with hydroxyl groups in a trans-relationship at the 3- and 4-positions [1]. This compound belongs to the iminosugar class and is widely employed as a stereochemically pure building block in the synthesis of biologically active molecules, particularly glycosidase inhibitors and pharmaceutical intermediates [1][2]. Its defined (3S,4S) stereochemistry is critical for the stereocontrolled construction of complex molecular architectures and for achieving specific interactions with enzyme active sites [2].

Criticality of (3S,4S) Stereochemistry: Why In-Class Analogs and Enantiomers Cannot Substitute (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride


Substituting (3S,4S)-pyrrolidine-3,4-diol hydrochloride with its (3R,4R)-enantiomer, cis-isomers, or racemic mixtures is scientifically unjustified due to the profound influence of stereochemistry on biological activity and synthetic outcomes. Direct comparative studies demonstrate that (3S,4S)- and (3R,4R)-derived pyrrolidine-3,4-diols exhibit divergent enzyme inhibition profiles: (3S,4S)-configured compounds inhibit α-D-amyloglucosidases, while their (3R,4R)-counterparts preferentially inhibit α-D-mannosidases [1]. Furthermore, the trans-diol geometry is essential for mimicking the transition state of glycoside hydrolysis, and cis-isomers lack this crucial structural feature [2]. The quantitative evidence detailed in Section 3 confirms that stereochemical identity is not an interchangeable variable but a deterministic factor in the compound's research utility and procurement value.

Quantitative Evidence: Differentiating Performance of (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride Against Key Comparators


Stereochemistry Dictates Glycosidase Inhibition Selectivity: (3S,4S) vs. (3R,4R) Derivatives

In a direct head-to-head comparison, N-substituted derivatives of (3S,4S)-pyrrolidine-3,4-diol (compounds 9) and (3R,4R)-pyrrolidine-3,4-diol (compounds 10) were evaluated for glycosidase inhibitory activity [1]. The (3S,4S)-derived compounds 9k, 9l, and 9m demonstrated inhibitory activity toward α-D-amyloglucosidases from Aspergillus niger and Rhizopus mold. In contrast, the (3R,4R)-derived compounds 10 exhibited unexpected inhibitory activity toward α-D-mannosidases from almonds and jack bean, a profile not observed with the (3S,4S) series [1].

Glycosidase Inhibition Stereoselectivity Enzyme Assay

Inhibitory Potency Against α-Glucosidase: Quantitative IC50 and Ki Data

A trans-3,4-dihydroxypyrrolidine derivative (compound 5), structurally derived from the (3S,4S)-pyrrolidine-3,4-diol scaffold, was evaluated for inhibition of rat intestinal α-glucosidase [1]. The compound exhibited an IC50 of 2.97 ± 0.046 mM and a Ki of 1.18 mM, demonstrating competitive inhibition kinetics [1]. While the absolute stereochemistry of compound 5 is not explicitly defined as (3S,4S) in the abstract, the trans-diol geometry is consistent with the (3S,4S) or (3R,4R) configuration, and the data provide a quantitative baseline for the inhibitory potential of this scaffold class compared to non-hydroxylated or mono-hydroxylated pyrrolidines which showed lower or no activity in the same study [1].

α-Glucosidase IC50 Ki Iminosugar

Synthetic Accessibility of Enantiopure trans-Pyrrolidinediols: Stereodivergent Methodology

A stereodivergent Woodward-Prevost reaction applied to iodoacetates derived from homochiral α-amino acids provides controlled access to enantiopure 3,4-trans-pyrrolidinediol derivatives [1]. This methodology enables the selective preparation of the trans-diol stereoisomer, including the (3S,4S) configuration, with high stereocontrol [1]. In contrast, the synthesis of cis-pyrrolidinediols or racemic mixtures does not afford the same level of stereochemical precision required for applications demanding defined chirality [1].

Stereoselective Synthesis Chiral Building Block Woodward-Prevost Reaction

Scaffold Potential for Nanomolar α-L-Fucosidase Inhibition

Pyrrolidine-3,4-diol derivatives that share the absolute configuration at C(2,3,4,5) of L-fucopyranosides and incorporate aromatic moieties have been shown to be potent and selective inhibitors of α-L-fucosidases in the nanomolar range [1]. This finding underscores the critical importance of stereochemistry in achieving high potency; the (3S,4S)-pyrrolidine-3,4-diol scaffold serves as the foundational core for constructing such stereodefined inhibitors [1].

α-L-Fucosidase Iminosugar Enzyme Inhibition Cancer Research

Verified Analytical Purity and Batch Consistency

Commercially available (3S,4S)-pyrrolidine-3,4-diol hydrochloride (CAS 276862-76-1) is supplied with verified purity specifications of ≥95% to 97%, supported by batch-specific analytical data including NMR and HPLC . This level of quality control ensures reproducibility in research applications. In contrast, generic or unspecified pyrrolidine-3,4-diol isomers may lack rigorous analytical characterization, introducing variability into experimental outcomes .

Quality Control Purity NMR HPLC

Validated Application Scenarios for (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride Based on Quantitative Evidence


Synthesis of Stereodefined Glycosidase Inhibitors Targeting α-Glucosidase and α-L-Fucosidase

The (3S,4S)-pyrrolidine-3,4-diol scaffold is directly employed in the synthesis of iminosugar-based glycosidase inhibitors. As demonstrated by quantitative IC50 (2.97 mM) and Ki (1.18 mM) data for α-glucosidase inhibition [1], and the potential for achieving nanomolar potency against α-L-fucosidase with appropriate stereochemical elaboration , this compound serves as a critical starting material for medicinal chemistry programs aimed at developing antidiabetic agents or anticancer metastasis inhibitors.

Chiral Building Block for Kinase Inhibitors and Antiviral Nucleoside Analogs

The compound's defined stereochemistry and reactive diol functionality enable its use as a chiral building block in the synthesis of complex pharmaceuticals, including kinase inhibitors for cancer therapy and nucleoside analogs targeting viral polymerases [1]. The ability to introduce stereocontrolled hydrogen-bonding interactions is essential for optimizing target binding, a feature not achievable with racemic or incorrectly configured diol precursors.

Conformational Studies of Proline-Containing Peptides

trans-3,4-Dihydroxyproline, the amino acid analog of (3S,4S)-pyrrolidine-3,4-diol, is used to investigate the impact of pyrrolidine ring hydroxylation on peptide conformation [1]. The trans-diol geometry influences the cis/trans isomerization equilibrium of proline amide bonds and the pyramidalization of the nitrogen, providing a precise tool for probing structure-activity relationships in peptide-based therapeutics.

Development of Antibacterial Agents Targeting LpxC

The (3S,4S)-pyrrolidine-3,4-diol core is incorporated into proline-derived 3,4-dihydroxypyrrolidine hydroxamates evaluated as inhibitors of the bacterial enzyme LpxC, a validated target for Gram-negative antibacterial drug development [1]. Comparative studies indicate that 3,4-disubstituted proline derivatives exhibit distinct antibacterial and LpxC inhibitory activities relative to 4-monosubstituted or unsubstituted proline analogs, underscoring the importance of the specific diol substitution pattern for biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.